

Ravoxertinib (GDC-0994) Assay Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

[Get Quote](#)

The table below summarizes the primary biochemical and cellular assay data for **Ravoxertinib**, which is a potent and selective ERK1/2 inhibitor [1] [2].

Assay Type	Target	Reported IC ₅₀ / Value	Key Findings / Context
Biochemical (Cell-free) [1] [2]	ERK2	0.3 nM	Primary target; high potency.
Biochemical (Cell-free) [1] [2]	ERK1	1.1 nM	Primary target; high potency.
Cellular (Function in A375 cells) [2]	phospho-ERK2	0.086 µM (86 nM)	BRAF V600E mutant human melanoma cell line.
Cellular (Function in A375 cells) [2]	phospho-RSK	0.14 µM (140 nM)	Downstream effector in BRAF V600E mutant cells.
In Vivo (Animal Model) [1] [2]	Dosage	40 µg (oral gavage)	Shows significant single-agent activity in KRAS and BRAF mutant xenograft models.

Experimental Protocols & Key Citations

Here are detailed methodologies for key experiments cited in the data table.

- **In Vitro Cell-Based Assay (from [2])**

- **Cell Line:** A375 human melanoma cells (harboring BRAF V600E mutation).
- **Assay Type:** Functional assay measuring inhibition of phosphorylation.
- **Measured Readout:** Decrease in phosphorylated ERK2 (p-ERK2) and phosphorylated RSK (p-RSK) levels.
- **Key Conditions:** The reported IC₅₀ for p-ERK2 inhibition is **0.086 μM** and for p-RSK is **0.14 μM** [2].

- **In Vivo Efficacy Protocol (from [1] [2])**

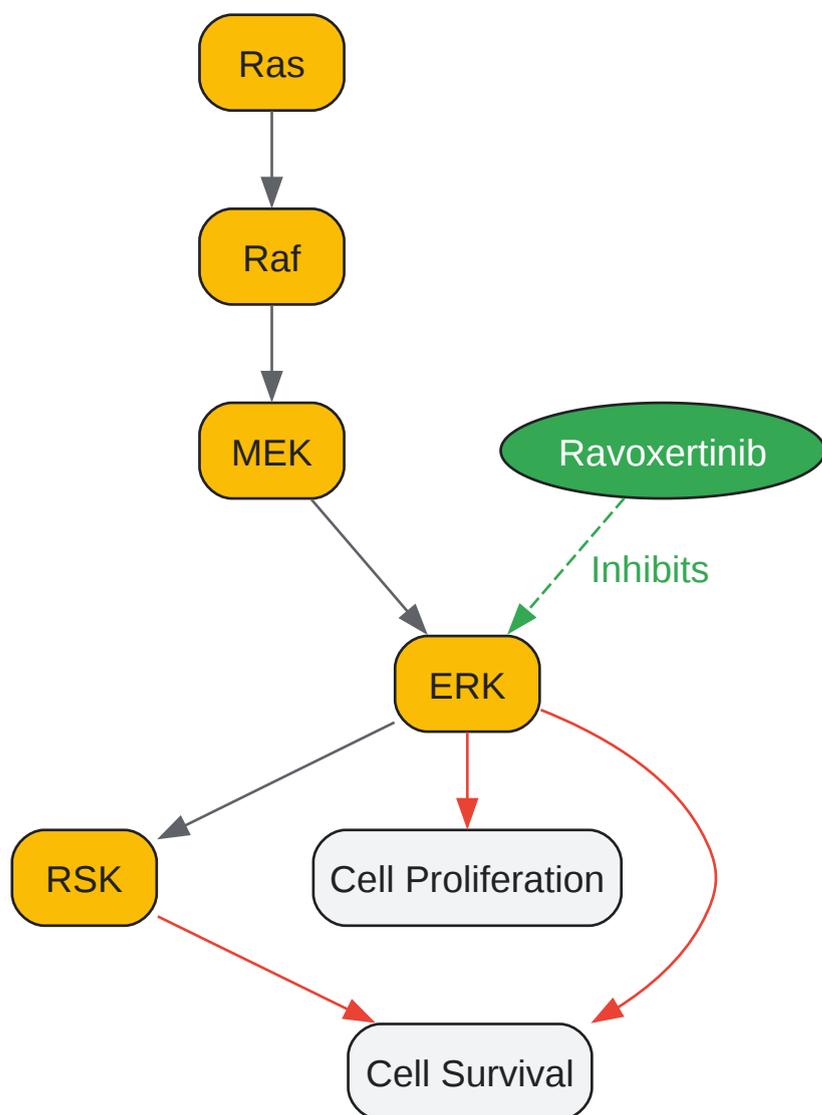
- **Animal Models:** Mice bearing KRAS-mutant or BRAF-mutant human xenograft tumors.
- **Administration:** Oral gavage (p.o.) [1] [2].
- **Dosage:** 40 μg [1] [2].
- **Key Outcomes:** Significant single-agent tumor growth inhibition was observed. The treatment inhibits ERK phosphorylation and its downstream signaling pathways, leading to suppression of tumor cell proliferation and survival [1].

- **Recent In Vivo Application in Neurological Disease (from [3])**

- **Model:** Rat subarachnoid hemorrhage (SAH) model.
- **Administration:** Intracerebroventricular (i.c.v.) injection.
- **Timing:** 30 minutes post-SAH induction.
- **Key Outcomes:** Treatment with **Ravoxertinib** attenuated the SAH-induced increase in p-ERK1/2, improved long-term sensorimotor and spatial learning deficits, and reduced blood-brain barrier damage, cerebral edema, and neuronal apoptosis [3].

Ras/Raf/MEK/ERK Signaling Pathway

This diagram illustrates the simplified Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by **Ravoxertinib**.



[Click to download full resolution via product page](#)

Diagram 1: **Ravoxertinib** inhibits ERK1/2 in the signaling pathway.

Frequently Asked Questions

Q1: What is a well-tolerated solvent for the oral application of Ravoxertinib in animal studies? A1: Based on vendor recommendations, GDC-0994 can be dissolved in 2% DMSO, 30% PEG 300, 5% Tween 80, in double-distilled water (ddH₂O) at a concentration of 5 mg/ml as a clear solution [2].

Q2: I am having trouble dissolving Ravoxertinib. What should I check? A2:

- **Use Fresh DMSO:** The datasheet highlights that moisture-absorbing (old) DMSO reduces solubility. Always use fresh, anhydrous DMSO for preparing stock solutions [1] [2].
- **Recommended Solvents:** The compound is soluble in DMSO (approx. 88 mg/mL) and ethanol (approx. 88 mg/mL), but is insoluble in water [1] [2].
- **For In Vivo Suspensions:** A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na) at concentrations ≥ 5 mg/ml [2].

Q3: What evidence supports the use of Ravoxertinib in neurology research? A3: A 2023 study (retracted post-publication, so use with caution) demonstrated that in a rat model of subarachnoid hemorrhage, **Ravoxertinib** administered via i.c.v. injection improved long-term neurologic deficits. It reduced brain edema, blood-brain barrier damage, and neuronal apoptosis through early inhibition of Erk1/2 phosphorylation [3]. This suggests a potential research application beyond oncology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Ravoxertinib (GDC-0994) Datasheet [selleckchem.com]
2. Ravoxertinib (GDC-0994) | 99.73%(HPLC) | In Stock | ERK inhibitor [selleckchem.com]
3. Ravoxertinib Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage through Early Inhibition of Erk1/2 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ravoxertinib (GDC-0994) Assay Validation Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548769#ravoxertinib-assay-conditions-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com